molecular formula C18H21NOS B4736044 N-(1-phenylethyl)-2-(propylthio)benzamide

N-(1-phenylethyl)-2-(propylthio)benzamide

Cat. No. B4736044
M. Wt: 299.4 g/mol
InChI Key: FCMPQIWHOYJZCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-phenylethyl)-2-(propylthio)benzamide, also known as PEPTB, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. PEPTB belongs to the class of compounds known as benzamides, which have been shown to have various biological activities.

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)-2-(propylthio)benzamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and inhibition of this enzyme has been shown to have anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the activity of HDAC. Additionally, this compound has been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-phenylethyl)-2-(propylthio)benzamide in lab experiments is that it is a synthetic compound, which allows for greater control over its properties and purity. Additionally, this compound has been shown to have a broad range of biological activities, making it a versatile compound for research.
One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to predict its effects on different biological systems. Additionally, further research is needed to determine the optimal dosage and concentration of this compound for different applications.

Future Directions

There are several future directions for research on N-(1-phenylethyl)-2-(propylthio)benzamide. One area of research is to further investigate its mechanism of action and how it interacts with different biological systems. Additionally, further research is needed to determine the optimal dosage and concentration of this compound for different applications.
Another area of research is to investigate the potential applications of this compound in combination with other compounds. For example, this compound has been shown to enhance the anti-cancer effects of other compounds, such as cisplatin. Investigating the synergistic effects of this compound with other compounds may lead to the development of more effective treatments for cancer and other diseases.
Conclusion
In conclusion, this compound is a synthetic compound that has potential applications in scientific research. It has been shown to have anti-cancer and anti-inflammatory properties, and its mechanism of action involves inhibition of HDAC. While further research is needed to fully understand its effects and optimal dosage, this compound is a promising compound for future research.

Scientific Research Applications

N-(1-phenylethyl)-2-(propylthio)benzamide has been shown to have potential applications in scientific research. One of the most promising areas of research is in the field of cancer. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in these cancer cells.
This compound has also been shown to have anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. This suggests that this compound may have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis.

properties

IUPAC Name

N-(1-phenylethyl)-2-propylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c1-3-13-21-17-12-8-7-11-16(17)18(20)19-14(2)15-9-5-4-6-10-15/h4-12,14H,3,13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMPQIWHOYJZCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=CC=C1C(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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